

# Key physical and chemical properties of 4,5-Dimethyl-2-ethyl-3-thiazoline

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## Compound of Interest

Compound Name: 4,5-Dimethyl-2-ethyl-3-thiazoline

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## An In-depth Technical Guide to 4,5-Dimethyl-2-ethyl-3-thiazoline

For Researchers, Scientists, and Drug Development Professionals

### Abstract

**4,5-Dimethyl-2-ethyl-3-thiazoline** is a heterocyclic compound recognized for its significant contribution to the flavor and fragrance industry. This technical guide provides a comprehensive overview of its core physical and chemical properties, synthesis, and reactivity. The document is structured to serve as a vital resource for professionals in research and development, offering detailed data, generalized experimental protocols for property determination, and logical diagrams to illustrate key processes. While this compound is primarily utilized for its organoleptic qualities, the thiazoline scaffold is of interest in medicinal chemistry, making a thorough understanding of its properties valuable for broader applications.

### Core Physical and Chemical Properties

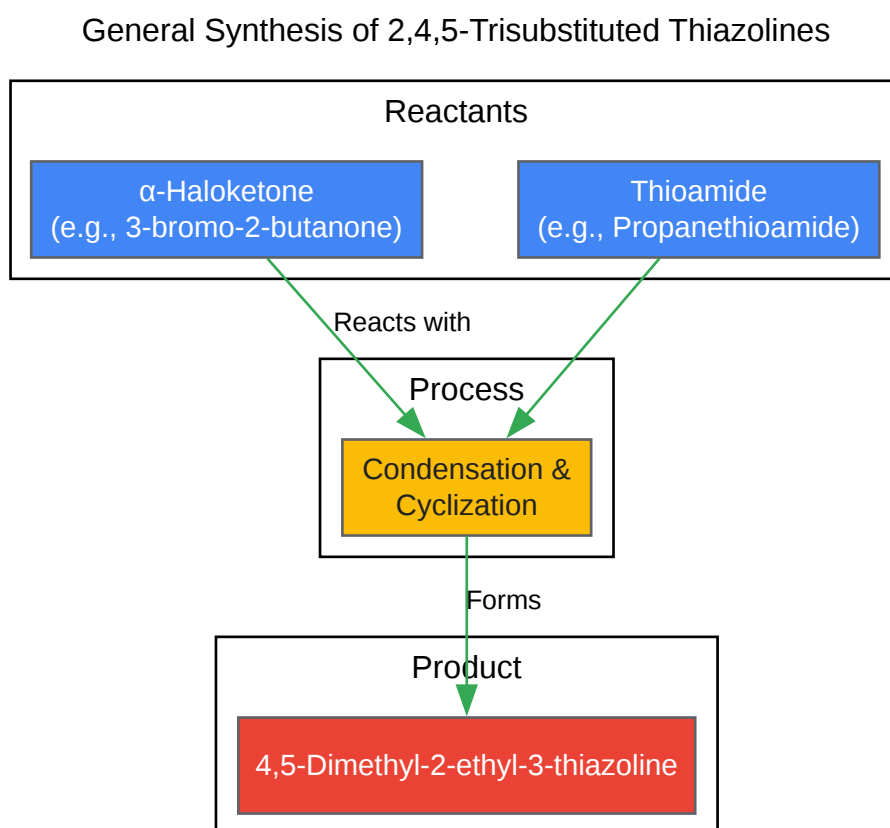
**4,5-Dimethyl-2-ethyl-3-thiazoline** is a volatile organic compound that exists as a mixture of isomers. Its properties are summarized below.

Property	Value	Reference(s)
IUPAC Name	2-Ethyl-4,5-dimethyl-2,5-dihydro-1,3-thiazole	[1][2]
Synonyms	2-Ethyl-4,5-dimethyl-3-thiazoline, 2-Ethyl-4,5-dimethylthiazoline	[1][2]
CAS Number	76788-46-0	
Molecular Formula	C <sub>7</sub> H <sub>13</sub> NS	[2]
Molecular Weight	143.25 g/mol	
Appearance	Colorless to pale yellow clear liquid (estimated)	
Odor Profile	Nutty, meaty, musty, sulfurous, coffee, chocolate, raw vegetable	
Boiling Point	198-200 °C @ 760 mmHg	
	65 °C @ 3 mmHg	
Density	0.971 g/mL at 25 °C	
Refractive Index (n <sup>20</sup> /D)	1.496	
Flash Point	65.6 °C (150.1 °F) - Closed Cup	
Solubility	Soluble in alcohol.[3] Estimated water solubility: 61.77 mg/L @ 25 °C.	[1][3]
Purity (Assay)	Typically ≥97%	
Storage Conditions	Store in a cool, well-ventilated place.	

## Synthesis and Reactivity

## Synthesis

The synthesis of 2,4,5-trisubstituted thiazolines is commonly achieved through a variation of the Hantzsch thiazole synthesis. This reaction involves the condensation of an  $\alpha$ -haloketone with a thioamide.<sup>[4][5][6]</sup> For **4,5-Dimethyl-2-ethyl-3-thiazoline**, a plausible synthetic route involves the reaction of 3-bromo-2-butanone with propanethioamide. The reaction proceeds via an initial  $S_N2$  substitution, followed by intramolecular cyclization and dehydration to yield the final thiazoline product.



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Caption: A diagram illustrating the Hantzsch-type synthesis pathway for thiazolines.

## Chemical Reactivity

The thiazoline ring possesses several reactive sites. The C=N imine bond is susceptible to hydrolysis under acidic conditions, which can lead to ring opening. The sulfur and nitrogen atoms act as nucleophilic centers.<sup>[7]</sup> The 3-thiazoline structure can be oxidized to the corresponding aromatic thiazole. Due to the presence of the sulfur heteroatom, thiazolines can also undergo reactions typical of sulfides, such as oxidation to sulfoxides and sulfones, although this can sometimes lead to ring-opening.<sup>[8]</sup>

## Spectroscopic Profile (Predicted)

While specific experimental spectra for **4,5-Dimethyl-2-ethyl-3-thiazoline** are not readily available in public literature, its characteristic spectroscopic features can be predicted based on its structure and data from analogous compounds.

- <sup>1</sup>H NMR: The proton NMR spectrum is expected to show signals for the ethyl group (a triplet and a quartet), two methyl groups attached to the thiazoline ring (likely doublets or singlets depending on the specific isomer and coupling), and protons on the heterocyclic ring itself.
- <sup>13</sup>C NMR: The carbon NMR spectrum would display seven distinct signals. Key resonances would include those for the C=N carbon (downfield, ~160-175 ppm), carbons adjacent to the sulfur and nitrogen atoms, and the aliphatic carbons of the ethyl and methyl substituents (upfield).<sup>[9]</sup>
- Mass Spectrometry (EI): Electron ionization mass spectrometry would likely show a molecular ion peak (M<sup>+</sup>) at m/z = 143. Common fragmentation patterns would involve the loss of the ethyl group (M-29), and other cleavages of the thiazoline ring.
- Infrared (IR) Spectroscopy: The IR spectrum would be characterized by C-H stretching vibrations from the alkyl groups (~2850-2950 cm<sup>-1</sup>), a strong C=N stretching absorption (~1600-1670 cm<sup>-1</sup>), and C-N and C-S stretching bands.<sup>[10]</sup>

## Experimental Protocols (General Methodologies)

Detailed experimental protocols for the specific determination of properties for this compound are proprietary. However, the following section outlines the standard, generalized methodologies used for these measurements.

## Determination of Boiling Point (Thiele Tube Method)

The boiling point is determined as the temperature where the vapor pressure of the liquid equals the atmospheric pressure.[11]

- Preparation: A small quantity (a few milliliters) of the liquid is placed in a small test tube. A capillary tube, sealed at one end, is inverted and placed into the test tube.[11][12]
- Apparatus Setup: The test tube is attached to a thermometer and placed in a Thiele tube containing a high-boiling point oil (e.g., mineral oil).[12]
- Heating: The apparatus is heated gently and gradually. As the temperature rises, air trapped in the capillary tube expands and escapes as bubbles.[11]
- Measurement: Heating is continued until a continuous stream of bubbles emerges from the capillary tube. The heat source is then removed.[12] The boiling point is the temperature recorded at the exact moment the bubbling stops and the liquid begins to be drawn back into the capillary tube.[11]

## Determination of Density (Pycnometer/Gravimetric Method)

Density is the mass per unit volume of a substance.[13]

- Mass of Empty Container: The mass of a clean, dry measuring cylinder or pycnometer is accurately measured using a digital balance.[14][15]
- Volume and Mass of Liquid: A known volume of the liquid is carefully added to the container. Parallax error should be avoided when reading the volume from the meniscus.[14] The container with the liquid is then reweighed.
- Calculation: The mass of the liquid is determined by subtracting the mass of the empty container.[15] The density is calculated using the formula:  $\text{Density } (\rho) = \text{Mass } (m) / \text{Volume } (V)$ . [14] The procedure should be conducted at a constant, recorded temperature as density is temperature-dependent.[14]

## Determination of Refractive Index (Abbe Refractometer)

The refractive index measures how much the path of light is bent, or refracted, when entering the liquid.[16]

- Calibration & Cleaning: The refractometer prisms are cleaned with a suitable solvent (e.g., ethanol) and a soft tissue to prevent scratching.[17]
- Sample Application: A few drops of the sample liquid are placed onto the lower prism. The prisms are then carefully closed to spread the liquid into a thin, even film.[17]
- Measurement: Light is passed through the sample, and the user looks through the eyepiece. The controls are adjusted to bring the boundary line between the light and dark fields into sharp focus and center it on the crosshairs.[17]
- Reading: The refractive index value is read from the instrument's scale, typically to four decimal places. The temperature must be controlled and recorded, as the refractive index is temperature-dependent.[18]

## Determination of Flash Point (Closed-Cup Method)

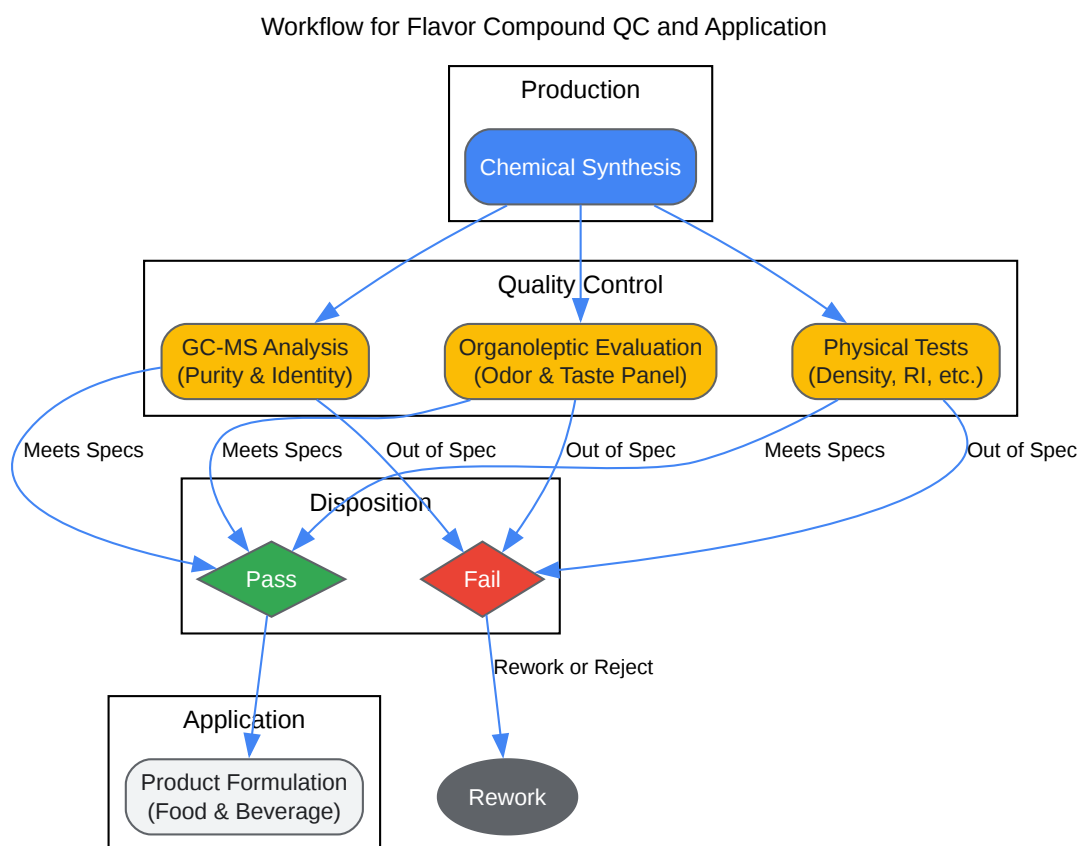
The flash point is the lowest temperature at which a liquid's vapors will ignite in the presence of an ignition source.[19][20]

- Apparatus: A closed-cup tester (e.g., Pensky-Martens or Tag) is used, which contains the sample in a sealed cup to simulate a closed environment.[20][21]
- Procedure: A specified volume of the sample is placed in the test cup. The sample is heated at a slow, constant rate while being stirred.[19]
- Ignition Test: At regular temperature intervals, an ignition source (a small flame or spark) is introduced into the vapor space above the liquid.[19][20]
- Determination: The flash point is the lowest temperature at which the application of the ignition source causes the vapor to ignite with a distinct flash inside the cup.[19] The barometric pressure is recorded and the final value is corrected.[19]

## Quality Control and Analysis (Gas Chromatography-Mass Spectrometry)

As a flavor compound, purity and identity are critical. GC-MS is the primary analytical technique for this purpose.[\[22\]](#)[\[23\]](#)

- Sample Preparation: The sample is diluted in a suitable solvent.
- Injection: A small volume of the diluted sample is injected into the gas chromatograph.
- Separation: The volatile components are separated based on their boiling points and affinity for the GC column's stationary phase.
- Detection & Identification: As components elute from the column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum acts as a molecular fingerprint, allowing for positive identification by comparison to a spectral library. [\[22\]](#) This process confirms the identity of the main compound and identifies any impurities.



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Caption: A workflow diagram for the quality control and use of a flavor compound.

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